(5-Bromopyrimidin-2-yl)-isobutylamine (5-Bromopyrimidin-2-yl)-isobutylamine
Brand Name: Vulcanchem
CAS No.: 1368446-55-2
VCID: VC2686396
InChI: InChI=1S/C8H12BrN3/c1-6(2)3-10-8-11-4-7(9)5-12-8/h4-6H,3H2,1-2H3,(H,10,11,12)
SMILES: CC(C)CNC1=NC=C(C=N1)Br
Molecular Formula: C8H12BrN3
Molecular Weight: 230.11 g/mol

(5-Bromopyrimidin-2-yl)-isobutylamine

CAS No.: 1368446-55-2

Cat. No.: VC2686396

Molecular Formula: C8H12BrN3

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

(5-Bromopyrimidin-2-yl)-isobutylamine - 1368446-55-2

Specification

CAS No. 1368446-55-2
Molecular Formula C8H12BrN3
Molecular Weight 230.11 g/mol
IUPAC Name 5-bromo-N-(2-methylpropyl)pyrimidin-2-amine
Standard InChI InChI=1S/C8H12BrN3/c1-6(2)3-10-8-11-4-7(9)5-12-8/h4-6H,3H2,1-2H3,(H,10,11,12)
Standard InChI Key FXHIANLHFJMUAT-UHFFFAOYSA-N
SMILES CC(C)CNC1=NC=C(C=N1)Br
Canonical SMILES CC(C)CNC1=NC=C(C=N1)Br

Introduction

Chemical Identity and Structure

(5-Bromopyrimidin-2-yl)-isobutylamine is characterized by a pyrimidine ring with bromine at the 5-position and an isobutylamine group at the 2-position. The compound has the following key properties:

PropertyValue
CAS Number1368446-55-2
Molecular FormulaC8H12BrN3
Molecular Weight230.1 g/mol
IUPAC NameN-(2-methylpropyl)-5-bromopyrimidin-2-amine
StructurePyrimidine ring with Br at C-5 and isobutylamine at C-2

The presence of the bromine atom at the 5-position of the pyrimidine ring provides a reactive site for further synthetic transformations, making this compound particularly valuable as an intermediate in organic synthesis. The isobutylamine group at the 2-position adds a lipophilic character to the molecule, potentially influencing its pharmacokinetic properties .

Synthetic Methodologies

Several approaches can be employed for synthesizing (5-Bromopyrimidin-2-yl)-isobutylamine, drawing from established methods for similar compounds:

Physical and Chemical Properties

While specific experimental data for (5-Bromopyrimidin-2-yl)-isobutylamine is limited, properties can be estimated based on structurally related compounds:

PropertyEstimated ValueBasis of Estimation
Physical AppearanceOff-white to pale yellow solidSimilar brominated pyrimidines
Melting Point95-110°CComparison with related structures
SolubilitySparingly soluble in water; soluble in organic solvents (chloroform, methanol)Based on similar brominated heterocycles
StabilityStable under standard conditions; sensitive to strong oxidizersGeneral properties of halogenated heterocycles

The bromine substituent significantly affects the electronic properties of the pyrimidine ring, creating an electron-deficient system particularly at the C-2 and C-4 positions. This electronic distribution influences the reactivity patterns of the compound, especially in nucleophilic substitution reactions .

Reactivity and Chemical Transformations

The (5-Bromopyrimidin-2-yl)-isobutylamine molecule presents several reactive sites:

Bromine Functionality

The bromine at C-5 enables various cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups

  • Sonogashira coupling with terminal alkynes to introduce alkynyl groups

  • Buchwald-Hartwig amination for introducing additional amino functionalities

Evidence for the utility of these transformations can be found in the synthesis of GDC-0980, where similar brominated heterocycles undergo Suzuki-Miyaura coupling .

Amine Functionality

The secondary amine (NH) can participate in:

  • Further N-alkylation reactions

  • Acylation to form amides

  • Carbamate formation

An example of such transformations is seen in the synthesis of 2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide (CAS: 1410671-11-2), where additional functional groups are introduced at the nitrogen position .

Structural Analogs and Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of (5-Bromopyrimidin-2-yl)-isobutylamine:

Core Structure Variants

  • 5-Bromopyrimidin-2-amine (CAS: 7752-82-1): The parent compound lacking the isobutyl group

  • (5-Bromopyrimidin-2-yl)methanamine (CAS: 1240783-02-1): Contains a simpler methylamine group

  • 2-Amino-5-bromopyridine (CAS: 1072-97-5): A related pyridine analog with different electronic properties

Amine Substituent Variants

  • (5-Bromopyrimidin-2-yl)isopropylamine (CAS: 77476-95-0): Contains an isopropyl group instead of isobutyl

  • 5-Bromo-N-methylpyrimidin-2-amine (CAS: 31402-54-7): Contains a methyl group instead of isobutyl

  • 5-bromo-N-isobutylpyridin-2-amine (CAS: 300394-89-2): A pyridine analog with similar substitution pattern

Functionally Modified Derivatives

  • 2-((5-Bromopyrimidin-2-yl)(isobutyl)amino)acetamide (CAS: 1410671-11-2): A more complex derivative with additional functional groups

  • 5-Bromo-N-isobutyl-2-furamide (CAS: 300381-28-6): A structurally related furan derivative with an amide linkage

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator